1,2,4,5-Benzenetetramine, N,N,N',N',N'',N'',N''',N'''-octamethyl-
Overview
Description
1,2,4,5-Benzenetetramine, N,N,N’,N’,N’‘,N’‘,N’‘’,N’‘’-octamethyl- is a highly functionalized aromatic amine. This compound is characterized by the presence of four amino groups attached to a benzene ring, each substituted with two methyl groups. This unique structure imparts significant reactivity and versatility, making it valuable in various chemical and industrial applications.
Mechanism of Action
Mode of Action
It has been suggested that the compound may interact with its targets in a manner that influences their function
Biochemical Pathways
1,2,4,5-Benzenetetramine is involved in the synthesis of benzimidazole-linked polymers and carbon dot nanomaterials . It serves as a novel source of carbon and nitrogen in these processes
Result of Action
It has been used in the synthesis of benzimidazole-linked polymers and carbon dot nanomaterials , suggesting it may have a role in facilitating these processes.
Biochemical Analysis
Biochemical Properties
The compound plays a significant role in biochemical reactions. It is involved in the synthesis of benzimidazole-linked polymers and carbon dot nanomaterials
Cellular Effects
1,2,4,5-Benzenetetramine, N,N,N’,N’,N’‘,N’‘,N’‘’,N’‘’-octamethyl- has been shown to directly block the phosphorylation of focal adhesion kinase (FAK) in a dose and time-dependent manner . This suggests that it may have significant effects on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The compound exerts its effects at the molecular level primarily by inhibiting the autophosphorylation activity of FAK . It starts inhibiting Y397 phosphorylation of FAK at a concentration as low as 0.1 μM . This inhibition is dose-dependent, with the compound showing the same or better inhibition as TAE226 at a dose of 100 μM .
Temporal Effects in Laboratory Settings
The compound is stable for 2 years from the date of purchase as supplied . Solutions in DMSO or distilled water may be stored at -20° for up to 1 month
Dosage Effects in Animal Models
In animal models, the compound has been shown to inhibit cell viability in a dose-dependent manner across all thyroid cell lines evaluated . The IC50 values are 2.05, 5.74, 9.99, and 17.54 μM for TT, TPC1, BCPAP, and K1, respectively .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,4,5-Benzenetetramine, N,N,N’,N’,N’‘,N’‘,N’‘’,N’‘’-octamethyl- can be synthesized through a multi-step process involving the nitration of benzene followed by reduction and methylation. The nitration of benzene produces 1,2,4,5-tetranitrobenzene, which is then reduced to 1,2,4,5-tetraaminobenzene. Subsequent methylation of the amino groups yields the final product.
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale reactors and stringent control of reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific solvents to optimize the reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
1,2,4,5-Benzenetetramine, N,N,N’,N’,N’‘,N’‘,N’‘’,N’‘’-octamethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amino groups or the aromatic ring.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas or metal hydrides, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions include various substituted benzenes, quinones, and other aromatic compounds with modified functional groups. These products can be further utilized in the synthesis of polymers, dyes, and other industrial chemicals.
Scientific Research Applications
1,2,4,5-Benzenetetramine, N,N,N’,N’,N’‘,N’‘,N’‘’,N’‘’-octamethyl- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe and in the development of bioactive compounds.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of dyes, pigments, and advanced materials with specific functional properties.
Comparison with Similar Compounds
Similar Compounds
1,2,4,5-Tetraaminobenzene: Lacks the methyl groups, resulting in different reactivity and properties.
1,3,5-Triaminobenzene: Contains three amino groups, leading to distinct chemical behavior.
1,2,3,4-Tetraaminobenzene: Different positional arrangement of amino groups affects its reactivity.
Uniqueness
1,2,4,5-Benzenetetramine, N,N,N’,N’,N’‘,N’‘,N’‘’,N’‘’-octamethyl- is unique due to its highly substituted structure, which imparts specific reactivity and functional properties. The presence of multiple methyl groups enhances its solubility and stability, making it suitable for various applications that require robust and versatile compounds.
Properties
IUPAC Name |
1-N,1-N,2-N,2-N,4-N,4-N,5-N,5-N-octamethylbenzene-1,2,4,5-tetramine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N4/c1-15(2)11-9-13(17(5)6)14(18(7)8)10-12(11)16(3)4/h9-10H,1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZKUMTPMEJTJOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1N(C)C)N(C)C)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40326832 | |
Record name | 1,2,4,5-Benzenetetramine, N,N,N',N',N'',N'',N''',N'''-octamethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40326832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104779-70-6 | |
Record name | 1,2,4,5-Benzenetetramine, N,N,N',N',N'',N'',N''',N'''-octamethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40326832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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